

Physical and chemical properties of methyl p-toluenesulfinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl p-toluenesulfinate*

Cat. No.: *B049993*

[Get Quote](#)

An In-depth Technical Guide to Methyl p-Toluenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-toluenesulfinate, with the CAS number 672-78-6, is an organic sulfur compound that serves as a key intermediate in various chemical syntheses.^[1] Unlike its more commonly referenced analogue, methyl p-toluenesulfonate, the sulfinate possesses a sulfur atom in a lower oxidation state, which imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of **methyl p-toluenesulfinate**, along with available information on its synthesis and applications, particularly within the context of pharmaceutical and agrochemical research and development. It is important to note that publicly available data on **methyl p-toluenesulfinate** is significantly less extensive than for its sulfonate counterpart, and this guide reflects the current state of accessible knowledge.

Physical and Chemical Properties

The physical and chemical properties of **methyl p-toluenesulfinate** are summarized in the table below. It is a colorless to pale yellow liquid, soluble in organic solvents, and characterized

by a pungent odor.[1] While some properties have been reported, others, such as the melting point and flash point, are not consistently available in the literature.[1]

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₂ S	[1]
Molecular Weight	170.23 g/mol	[1]
CAS Number	672-78-6	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pungent	[1]
Boiling Point	86-88 °C at 4 Torr	[1]
Density (Predicted)	1.22 ± 0.1 g/cm ³	[1]
Solubility	Soluble in organic solvents	[1]

Chemical Reactivity and Stability

Methyl p-toluenesulfinate is recognized for its reactivity and stability in a variety of chemical processes, making it a valuable intermediate.[1] Its primary role in organic synthesis is as a precursor in the preparation of sulfonamides and sulfonate esters.[1] The reactivity of the sulfinate functional group allows for a range of chemical transformations.

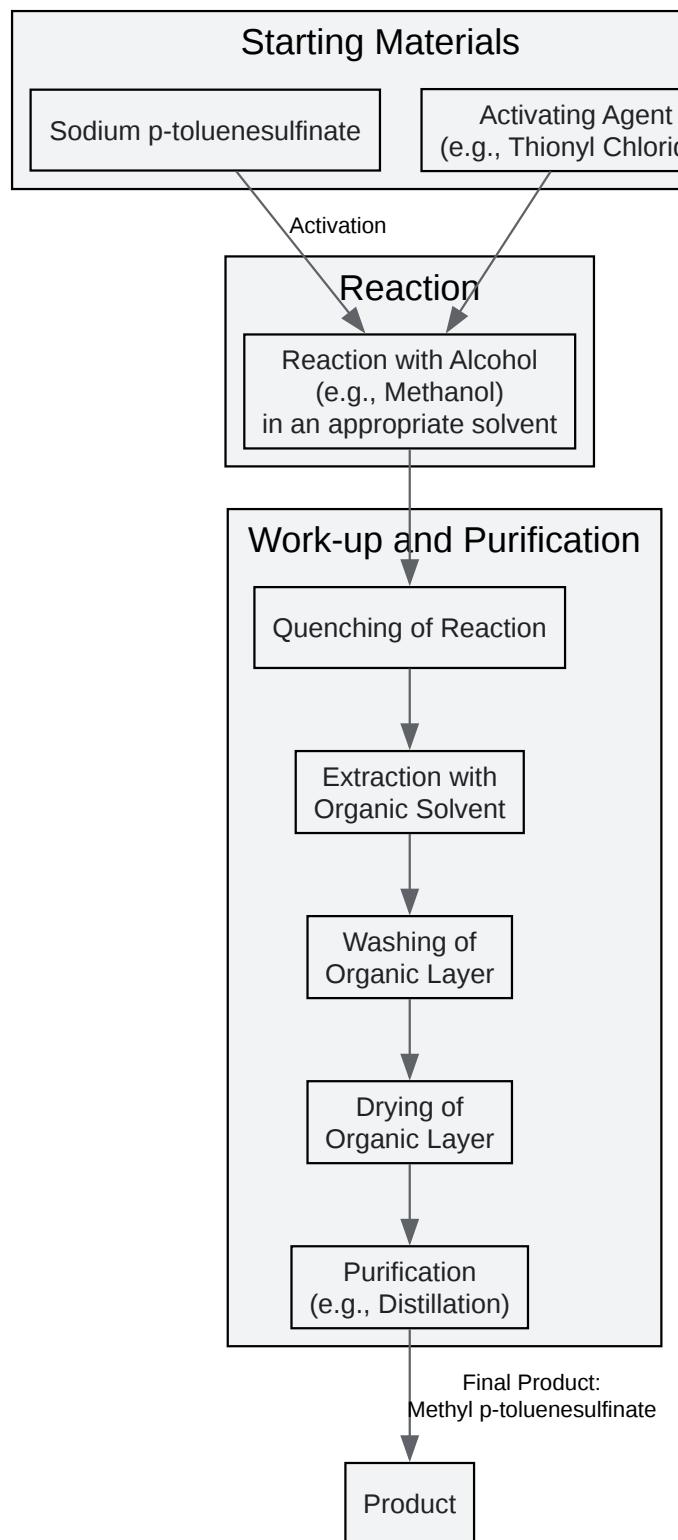
Recent research highlights several modern synthetic methods for the preparation of sulfinic esters, which underscores the ongoing interest in the chemistry of this functional group. These methods include:

- Ultrasound-accelerated tandem reactions of thiols and alcohols with N-bromosuccinimide.[1]
- NaHSO₃-mediated direct synthesis from sulfonyl hydrazides under transition-metal-free conditions.[1]
- Isocyanide-induced esterification of sulfinic acids.[1]

- The use of N-p-Toluenesulfinylimidazole as a reagent for the mild and efficient synthesis of p-toluenesulfinate esters.[1]

These approaches suggest a degree of versatility in the reactivity of sulfinate esters, allowing for their formation under various conditions. The stability of **methyl p-toluenesulfinate** in different chemical environments contributes to its utility as a synthetic building block.[1]

Experimental Protocols


Detailed, standalone experimental protocols for the synthesis and purification of **methyl p-toluenesulfinate** are not readily available in comprehensive, step-by-step formats in the public domain. However, its synthesis is generally achieved through the reaction of p-toluenesulfonyl chloride with methanol.[1]

One cited method for the synthesis of related sulfinate esters, which would likely be adaptable for **methyl p-toluenesulfinate**, involves the reaction of a sulfinyl chloride with an alcohol. A general workflow for such a synthesis can be conceptualized.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of an alkyl p-toluenesulfinate, which would be applicable for the synthesis of **methyl p-toluenesulfinate**.

Conceptual Synthesis of Alkyl p-Toluenesulfinate

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **methyl p-toluenesulfinate**.

Applications in Drug Development

Methyl p-toluenesulfinate is primarily utilized as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.^[1] Its role is crucial in the construction of more complex molecules where the sulfinyl or a derivative functional group is a key structural component. However, specific examples of marketed drugs or drug candidates that directly use **methyl p-toluenesulfinate** as a starting material are not prominently documented in publicly accessible literature.

The broader class of sulfinites is of significant interest in medicinal chemistry. Chiral sulfinyl compounds, which can be synthesized from sulfinate esters, are important pharmacophores and are used in the design of new drugs. The development of catalytic methods for the synthesis of enantioenriched sulfinate esters is an active area of research, indicating the potential for these compounds in the development of stereochemically pure active pharmaceutical ingredients.

Visualization of Methodologies

Due to the lack of detailed, publicly available information on specific signaling pathways involving **methyl p-toluenesulfinate** or complex, multi-step experimental workflows where it is the central component, the creation of meaningful and accurate Graphviz diagrams as requested is not feasible at this time. The provided conceptual synthesis workflow represents the level of detail that can be accurately portrayed based on available information. Further research and publication of more in-depth studies on the reaction mechanisms and biological applications of **methyl p-toluenesulfinate** are needed to enable more detailed visualizations.

Conclusion

Methyl p-toluenesulfinate is a reactive and stable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its basic chemical identity and some physical properties are known, there is a notable scarcity of detailed public information regarding its comprehensive physical properties, specific and detailed experimental protocols for its synthesis and purification, and its precise roles in the development of specific drugs. The information that is available points to its utility as a versatile building block in organic synthesis. Further research into the reaction mechanisms and applications of **methyl p-**

toluenesulfinate will be crucial for fully realizing its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl p-toluenesulfonate | 80-48-8 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of methyl p-toluenesulfinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049993#physical-and-chemical-properties-of-methyl-p-toluenesulfinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

